molecular formula C18H16N2O B2843355 N-cyclopropyl-3-(1H-indol-1-yl)benzamide CAS No. 1226434-21-4

N-cyclopropyl-3-(1H-indol-1-yl)benzamide

Cat. No. B2843355
CAS RN: 1226434-21-4
M. Wt: 276.339
InChI Key: YDUMJGRIGIETTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-3-(1H-indol-1-yl)benzamide” is a chemical compound . It’s part of the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H18N2O . The average mass is 278.354 g/mol .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

“this compound” is a crystalline colorless compound with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Antitumor Activity

N-cyclopropyl-3-(1H-indol-1-yl)benzamide and its derivatives have been extensively studied for their antitumor properties. The cyclopropylpyrroloindole antibiotic, related to the chemical structure , demonstrates significant antitumor activity through DNA cross-linking in tumor cells. This interaction is crucial for the compound's cytotoxic effect, requiring metabolic activation to induce DNA cross-links at nanomolar concentrations, highlighting its potential in cancer treatment (Składanowski, Koba, & Konopa, 2001).

Chemical Synthesis and Functionalization

The chemical structure of this compound serves as a foundation for synthesizing a variety of biologically important molecules. For instance, palladium-catalyzed, silver-promoted intramolecular cyclization of cyclopropyl benzamides has been employed to synthesize benzo[c]azepine-1-ones, showcasing the versatility of cyclopropyl benzamides in constructing complex molecular frameworks through C(sp3)–H functionalization (Ladd, Roman, & Charette, 2013).

Novel Methods for N-cyclopropylation

Direct N-cyclopropylation techniques have been developed to modify cyclic amides and azoles, which are important in pharmaceuticals. This method enables the attachment of cyclopropyl groups to nitrogen atoms of heterocycles or amides, illustrating an advancement in the functionalization of nitrogen-containing compounds for potential therapeutic use (Gagnon et al., 2007).

Sensing Applications

This compound derivatives have also been explored for their application in sensing technologies. For example, certain benzamide derivatives exhibit a drastic color transition in the presence of fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This highlights the potential use of such compounds in the development of colorimetric sensors for environmental and biological applications (Younes et al., 2020).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

properties

IUPAC Name

N-cyclopropyl-3-indol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18(19-15-8-9-15)14-5-3-6-16(12-14)20-11-10-13-4-1-2-7-17(13)20/h1-7,10-12,15H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMJGRIGIETTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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